molecular formula C12H9ClFNO2S B10977032 3-chloro-N-(3-fluorophenyl)benzenesulfonamide

3-chloro-N-(3-fluorophenyl)benzenesulfonamide

Cat. No.: B10977032
M. Wt: 285.72 g/mol
InChI Key: NFRZRGKMDBYTIA-UHFFFAOYSA-N
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Description

3-chloro-N-(3-fluorophenyl)benzenesulfonamide is a sulfonamide compound characterized by the presence of a chloro group at the 3-position and a fluoro group at the 3-position of the phenyl ring. Sulfonamides have been widely used in medicinal chemistry due to their antibacterial properties and other biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-fluorophenyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same amidation reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative .

Scientific Research Applications

3-chloro-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(3-fluorophenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and fluoro groups can enhance its stability and potentially its efficacy as an antibacterial agent .

Properties

Molecular Formula

C12H9ClFNO2S

Molecular Weight

285.72 g/mol

IUPAC Name

3-chloro-N-(3-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9ClFNO2S/c13-9-3-1-6-12(7-9)18(16,17)15-11-5-2-4-10(14)8-11/h1-8,15H

InChI Key

NFRZRGKMDBYTIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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